molecular formula C19H19N5O2 B5727097 N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide

N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide

Cat. No.: B5727097
M. Wt: 349.4 g/mol
InChI Key: FDHJVTRVLCBXAO-HVZPBUQRSA-N
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Description

N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring and a phenylethylidene group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14(15-8-4-3-5-9-15)23-26-13-19(25)22-20-12-18-21-16-10-6-7-11-17(16)24(18)2/h3-12H,13H2,1-2H3,(H,22,25)/b20-12+,23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHJVTRVLCBXAO-HVZPBUQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)NN=CC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC(=O)N/N=C/C1=NC2=CC=CC=C2N1C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide typically involves a multi-step process. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives. Subsequently, the benzimidazole intermediate undergoes a Schiff base formation reaction with an appropriate aldehyde to introduce the methylideneamino group. The final step involves the reaction of this intermediate with a phenylethylideneamine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, hydroxyl groups; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups leading to substituted benzimidazole derivatives.

Scientific Research Applications

N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The phenylethylidene group may interact with cellular receptors or enzymes, modulating signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Flubendiamide: A phthalic acid diamide insecticide with a similar structural motif.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Bromomethyl methyl ether: An ether compound used in organic synthesis.

Uniqueness

N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide is unique due to its combination of a benzimidazole ring and a phenylethylidene group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

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